molecular formula C14H16N6O2 B2515061 N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-94-0

N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2515061
CAS No.: 899978-94-0
M. Wt: 300.322
InChI Key: RWDTZLZSOPUWOP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole and pyrimidine rings in its structure makes it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the associated biological pathway. This can lead to various effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties that can enhance its biological activity and selectivity. This makes it a valuable compound for the development of new therapeutic agents .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-9-5-6-10(21-2)11(7-9)22-3/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDTZLZSOPUWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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